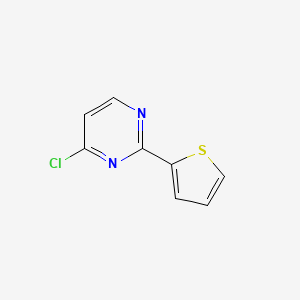

4-Chloro-2-(thiophen-2-YL)pyrimidine

Description

4-Chloro-2-(thiophen-2-YL)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a thiophene ring at position 2. This scaffold is a critical intermediate in medicinal chemistry, particularly in the synthesis of small-molecule anticancer agents. Its structural versatility allows for diverse functionalization, enabling the development of compounds targeting kinases (e.g., Bruton’s tyrosine kinase) and CDK2 inhibitors . Optimized synthetic routes achieve yields up to 85% via halogenation, coupling, and nucleophilic reactions starting from pyrimidine-2,4,6(1H,3H,5H)-trione .

Properties

IUPAC Name |

4-chloro-2-thiophen-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAJSQVNEHFJCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(thiophen-2-YL)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-thiophenecarboxaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and chlorination steps .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic displacement under mild conditions. Key examples include:

This reactivity is attributed to the electron-withdrawing pyrimidine ring, which activates the C–Cl bond for substitution. Steric effects from the thiophene group slightly modulate reaction kinetics .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the 4-position or thiophene ring:

Suzuki-Miyaura Coupling

| Boron Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 4-Phenyl-2-(thiophen-2-yl)pyrimidine | 82% | |

| Vinylboronic ester | PdCl₂(dppf), K₃PO₄, dioxane, 80°C | 4-Vinyl-2-(thiophen-2-yl)pyrimidine | 75% |

Buchwald-Hartwig Amination

| Amine | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| N-Methylphenethylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 4-(N-Methylphenethylamino)-2-(thiophen-2-yl)pyrimidine | 68% |

Cross-coupling reactions exhibit regioselectivity favoring the 4-position due to lower steric hindrance compared to the thiophene-adjacent sites .

Thiophene Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 2h | 2-(Thiophene-2-sulfonyl)pyrimidine | Sulfone formation (100%) |

| H₂O₂, AcOH | Reflux, 6h | 2-(Thiophene-2-sulfinyl)pyrimidine | Sulfoxide formation (85%) |

Oxidation modifies electronic properties, enhancing binding affinity in medicinal applications.

Pyrimidine Reduction

Hydrogenation under catalytic conditions (Pd/C, H₂, EtOH) selectively reduces the pyrimidine ring to a tetrahydropyrimidine derivative (yield: 73%).

Carboxylic Acid Formation

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6N HCl, 120°C, 24h | 2-(Thiophen-2-yl)pyrimidine-4-ol | 91% | |

| KMnO₄, H₂O, 80°C | 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid | 68% |

Hydrolysis pathways are critical for generating bioactive metabolites or intermediates for further derivatization.

Electrophilic Aromatic Substitution

The thiophene moiety undergoes electrophilic substitution:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 5-position | 2-(5-Nitrothiophen-2-yl)-4-chloropyrimidine | 62% |

| Br₂, FeBr₃ | 5-position | 2-(5-Bromothiophen-2-yl)-4-chloropyrimidine | 78% |

Substitution occurs predominantly at the 5-position of the thiophene due to directing effects of the sulfur atom.

Scientific Research Applications

4-Chloro-2-(thiophen-2-YL)pyrimidine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Material Science: Used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

Organic Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(thiophen-2-YL)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring enhances its binding affinity through π-π interactions with aromatic residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs, their substituents, and properties:

Key Observations:

- Electron-Withdrawing Groups (e.g., NO2): The 3-nitrophenoxy group in 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-YL)pyrimidine enhances polarity and may improve target binding via π-π interactions .

Biological Activity

4-Chloro-2-(thiophen-2-YL)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a chlorinated pyrimidine ring and a thiophene moiety, this compound exhibits unique electronic properties that contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C8H6ClN2S

- Molecular Weight : 196.66 g/mol

- Structure : The compound features a chlorine atom at the 4-position of the pyrimidine ring and a thiophene ring at the 2-position, enhancing its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, modulating various cellular pathways. Research indicates that it may influence key processes relevant to disease mechanisms, including anti-inflammatory responses and potential anticancer effects .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation:

| Compound | IC50 (μmol) | Comparison Standard |

|---|---|---|

| This compound | TBD | Celecoxib (0.04 ± 0.01) |

The specific inhibitory effects on COX enzymes suggest its utility in treating inflammatory conditions .

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including L1210 and CCRF-CEM. The compound's mechanism may involve disrupting cellular proliferation pathways, making it a candidate for further investigation as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrimidine and thiophene rings can significantly affect potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Chlorine at 4-position | Enhances binding affinity to COX enzymes |

| Thiophene at 2-position | Influences electronic properties, improving reactivity |

Research indicates that electron-donating groups can enhance anti-inflammatory activity, while specific substitutions can improve selectivity against COX-1 versus COX-2 .

Case Studies

- In vitro Screening : A study evaluated various pyrimidine derivatives for their ability to inhibit COX enzymes. Compounds similar to this compound showed promising results with IC50 values comparable to established anti-inflammatory drugs like indomethacin .

- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of this compound against multiple cancer cell lines, revealing significant activity that warrants further exploration in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-(thiophen-2-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A standard synthesis involves reacting 4-chloroaniline with 4-methylpent-3-en-2-one in dry acetone using potassium thiocyanate as a catalyst under reflux for 3 hours. Post-reaction cooling and recrystallization from methanol yield the compound at ~62% purity . Optimization strategies include adjusting solvent polarity (e.g., THF for improved solubility) and controlling reaction temperature to minimize side products. For analogs, coupling reactions with boronic esters (e.g., pinacol ester) under Suzuki-Miyaura conditions can introduce aryl/heteroaryl groups at the pyrimidine ring .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining dihedral angles and ring conformations. For example, the dihydropyrimidine ring adopts an envelope conformation with a 0.441 Å deviation from planarity, while the phenyl ring forms an 89.42° dihedral angle with the pyrimidine plane . Complementary techniques include NMR (to confirm substituent positions) and FT-IR (to identify functional groups like thione or amine). For electron-deficient derivatives, mass spectrometry (HRMS) resolves molecular ion peaks .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence the pharmacological activity of this compound analogs?

- Methodological Answer : Substituents at the 4- and 6-positions significantly modulate bioactivity. For instance, replacing chlorine with trifluoromethyl groups enhances lipophilicity and target binding, as seen in analogs with antitumor activity . Introducing boronic ester groups (e.g., pinacol ester) enables cross-coupling reactions to generate libraries for structure-activity relationship (SAR) studies . Thiophene substitution at position 2 improves antimicrobial activity by enhancing π-π stacking with bacterial enzyme active sites .

Q. What strategies can resolve contradictions in biological activity data observed for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in substituent electronic effects or crystallographic packing. For example, centrosymmetric dimers linked by N–H⋯S hydrogen bonds in the crystal lattice may reduce solubility, leading to underestimated in vitro activity . To address this, computational docking studies (e.g., molecular dynamics simulations) can predict bioavailability differences. Additionally, standardized assay conditions (e.g., consistent cell lines or enzyme concentrations) minimize inter-study variability .

Q. How can computational methods be integrated with experimental data to predict the binding affinity of this compound derivatives to target enzymes?

- Methodological Answer : Density Functional Theory (DFT) calculations quantify electronic parameters (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency. For instance, trifluoromethyl groups increase electrophilicity, enhancing binding to kinase ATP pockets . Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations validate interactions observed in SC-XRD structures, such as hydrogen bonding with catalytic residues . Machine learning models trained on SAR datasets prioritize high-affinity candidates for synthesis .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound derivatives during synthesis and biological testing?

- Methodological Answer :

- Synthesis : Use glove boxes for air-sensitive steps (e.g., boronic ester couplings) and maintain inert atmospheres (N₂/Ar) to prevent oxidation. Recrystallize in fume hoods due to volatile solvents like methanol .

- Handling : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid skin contact with intermediates like thioureas, which may release H₂S .

- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic/byproduct streams before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.